molecular formula C17H23N5O8 B009479 Nucleoside oQ CAS No. 107865-20-3

Nucleoside oQ

Cat. No. B009479
CAS RN: 107865-20-3
M. Wt: 425.4 g/mol
InChI Key: RRCFLRBBBFZLSB-MPMHWICOSA-N
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Description

Nucleoside analogs are synthetic compounds that mimic the structure of natural nucleosides, which are the building blocks of DNA and RNA. These analogs have been widely used in scientific research and medical applications due to their ability to interfere with DNA replication and transcription. Among the various types of nucleoside analogs, nucleoside oQ has gained increasing attention in recent years due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of nucleoside oQ is based on its ability to form stable triazole-linked adducts with DNA. When this compound is incorporated into DNA strands, it can form adducts with neighboring DNA bases, which can interfere with DNA replication and transcription. The formation of these adducts can also lead to DNA damage and cell death, making this compound a potential anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of DNA replication and transcription, induction of DNA damage, and activation of apoptosis pathways. These effects are dependent on the concentration of this compound and the duration of exposure. At low concentrations, this compound can selectively inhibit DNA replication and transcription, while at high concentrations, it can induce DNA damage and cell death.

Advantages and Limitations for Lab Experiments

One of the major advantages of nucleoside oQ is its ability to selectively label DNA strands and detect DNA damage. This property has been used in a variety of lab experiments, including DNA sequencing, DNA damage detection, and cell imaging. In addition, this compound is relatively easy to synthesize and can be incorporated into DNA strands using standard chemical synthesis techniques. However, one of the limitations of this compound is its potential toxicity and genotoxicity, which can limit its use in certain applications.

Future Directions

There are several potential future directions for nucleoside oQ research, including the development of new synthesis methods, the optimization of labeling and detection techniques, and the exploration of new applications in cell imaging and cancer therapy. One potential direction is the development of new synthesis methods that can produce this compound analogs with improved properties, such as increased stability and reduced toxicity. Another potential direction is the optimization of labeling and detection techniques, which can improve the sensitivity and specificity of this compound-based assays. Finally, the exploration of new applications in cell imaging and cancer therapy can lead to the development of new diagnostic and therapeutic tools based on this compound.

Synthesis Methods

Nucleoside oQ can be synthesized using a modified version of the Huisgen cycloaddition reaction, which involves the reaction between an azide and an alkyne. The starting materials for this reaction are 5-ethynyl-2'-deoxyuridine and 5-azido-2'-deoxyuridine, which are commercially available or can be synthesized in-house. The reaction is carried out in the presence of a copper catalyst and a reducing agent, such as sodium ascorbate or tris(2-carboxyethyl)phosphine. The resulting product is this compound, which has a triazole ring fused to the uracil base.

Scientific Research Applications

Nucleoside oQ has been used in a variety of scientific research applications, including DNA labeling, DNA sequencing, and DNA damage detection. One of the unique properties of this compound is its ability to form stable triazole-linked adducts with DNA, which can be detected using mass spectrometry or fluorescence techniques. This property has been exploited in DNA labeling and sequencing applications, where this compound is incorporated into DNA strands and then detected using mass spectrometry or fluorescence techniques. In addition, this compound has been used in DNA damage detection assays, where it can selectively detect oxidatively damaged DNA bases.

properties

CAS RN

107865-20-3

Molecular Formula

C17H23N5O8

Molecular Weight

425.4 g/mol

IUPAC Name

2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[[(3,4-dihydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)amino]methyl]-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H23N5O8/c18-17-20-14-6(15(28)21-17)4(1-19-7-9(25)10(26)13-12(7)30-13)2-22(14)16-11(27)8(24)5(3-23)29-16/h2,5,7-13,16,19,23-27H,1,3H2,(H3,18,20,21,28)/t5-,7?,8-,9?,10?,11-,12?,13?,16-/m1/s1

InChI Key

RRCFLRBBBFZLSB-MPMHWICOSA-N

Isomeric SMILES

C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=NC2=O)N)CNC4C(C(C5C4O5)O)O

SMILES

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)CNC4C(C(C5C4O5)O)O

Canonical SMILES

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N)CNC4C(C(C5C4O5)O)O

synonyms

nucleoside oQ

Origin of Product

United States

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